molecular formula C27H28N2O3S B4576626 ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE

ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE

Cat. No.: B4576626
M. Wt: 460.6 g/mol
InChI Key: UZZAZZKNIKPSKM-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the spirocyclic system, quinazoline moiety, and sulfanyl acetate, contributes to its diverse chemical reactivity and biological activities.

Scientific Research Applications

ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE has several scientific research applications:

Preparation Methods

The synthesis of ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the cyclization of a suitable precursor to form the spirocyclic core structure.

    Introduction of the quinazoline moiety: The quinazoline ring is introduced through a series of condensation reactions.

    Attachment of the sulfanyl acetate group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl acetate group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the sulfanyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE lies in its specific combination of functional groups and the resulting biological activities.

Properties

IUPAC Name

ethyl 2-[3-(2-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-3-32-22(30)17-33-26-28-24-20-12-6-5-11-19(20)16-27(14-8-9-15-27)23(24)25(31)29(26)21-13-7-4-10-18(21)2/h4-7,10-13H,3,8-9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZAZZKNIKPSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-(2-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE

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